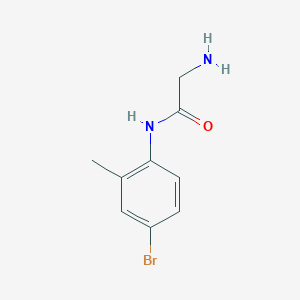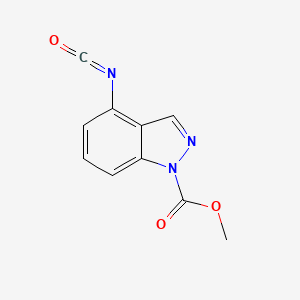
N-(4-bromo-2-chlorophenyl)methanesulfonamide
Übersicht
Beschreibung
“N-(4-bromo-2-chlorophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 1565953-64-1 . It has a molecular weight of 284.56 . The IUPAC name for this compound is (4-bromo-2-chlorophenyl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for “N-(4-bromo-2-chlorophenyl)methanesulfonamide” is 1S/C7H7BrClNO2S/c8-6-2-1-5 (7 (9)3-6)4-13 (10,11)12/h1-3H,4H2, (H2,10,11,12) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(4-bromo-2-chlorophenyl)methanesulfonamide” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
Studies on compounds similar to N-(4-bromo-2-chlorophenyl)methanesulfonamide, such as various dichlorophenyl methanesulfonamides, reveal insights into their molecular structure and conformation. These compounds often exhibit specific N—H bond conformations relative to their chloro and bromo substituents. The geometric parameters, bond, and torsion angles of these compounds are generally consistent with other methanesulfonanilides. This structural information is critical for understanding the potential reactivity and interactions of these compounds in biological or chemical systems (Gowda, Foro, & Fuess, 2007).
Reactivity and Synthesis
The reactivity of methanesulfonamides and their derivatives, including those with halogen substituents, is a key area of study. For instance, methanesulfonamide has been utilized in Pd-catalyzed N-arylation processes, which are important for the synthesis of various organic compounds, including pharmaceuticals. This method provides a safer alternative to traditional approaches that may involve genotoxic reagents (Rosen et al., 2011).
Structural Analysis Techniques
X-ray crystallography and other structural analysis techniques are frequently used to elucidate the structures of methanesulfonamide derivatives. These studies provide detailed insights into the molecular geometry, which is crucial for understanding the physical and chemical properties of these compounds. Such structural information can inform the design and synthesis of new materials and pharmaceuticals (Dey et al., 2015).
Computational Chemistry Studies
Computational studies, including density functional theory (DFT) analyses, are instrumental in predicting and understanding the conformation, electronic structure, and reactivity of methanesulfonamide derivatives. These studies complement experimental work by providing theoretical insights that can guide the synthesis and application of these compounds in various scientific fields (Karabacak, Cinar, & Kurt, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKDFHKTGLZENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)methanesulfonamide | |
CAS RN |
902092-99-3 | |
| Record name | N-(4-bromo-2-chlorophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3300390.png)
![2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B3300398.png)


![1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3300414.png)

![2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B3300438.png)






![3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B3300486.png)